4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

Description

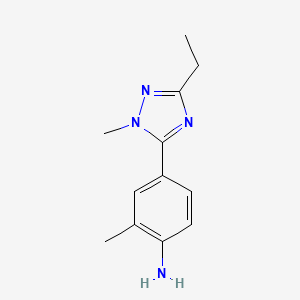

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline is a triazole-derived aromatic amine characterized by a 1,2,4-triazole ring substituted with a 3-ethyl and 1-methyl group, directly attached to the 4-position of a 2-methylaniline moiety.

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-methylaniline |

InChI |

InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-5-6-10(13)8(2)7-9/h5-7H,4,13H2,1-3H3 |

InChI Key |

KTIBDSHOEMLVNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2=CC(=C(C=C2)N)C)C |

Origin of Product |

United States |

Biological Activity

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline is a compound belonging to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14N4

- Molecular Weight : 218.26 g/mol

- CAS Number : 1344255-39-5

Triazole compounds often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, particularly in the context of fungal and cancer cell metabolism.

- Antioxidant Properties : Some studies suggest that triazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.

- Modulation of Signaling Pathways : Triazole compounds may interfere with critical signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that triazole derivatives possess significant anticancer properties. For instance:

- Cytotoxicity : Research has demonstrated that related triazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | MCF-7 | 0.48 |

| Triazole B | HCT-116 | 0.76 |

| This compound | MCF-7 | TBD |

Antifungal Activity

Triazoles are well-known for their antifungal properties. The mechanism typically involves inhibition of ergosterol synthesis in fungal cell membranes:

- Clinical Relevance : Compounds like fluconazole are widely used for treating fungal infections due to their effectiveness and safety profile.

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Study on Anticancer Effects :

- Antifungal Efficacy :

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline can be compared to the following analogs:

Structural Analogues and Substituent Effects

Substituent Position and Linker Effects: The direct linkage of the triazole to the aniline ring in the target compound contrasts with the methylene-bridged analog (). The 2-methyl group on the aniline ring introduces steric hindrance, which could impede interactions with planar active sites compared to the unsubstituted aniline in ’s compound .

The ethylamine side chain in ’s compound (C₇H₁₄N₄) likely improves aqueous solubility due to its aliphatic amine group, whereas the target compound’s aromaticity may favor lipid solubility .

Synthetic Pathways :

- Analogous triazole derivatives (e.g., ) are synthesized via reactions between acetylated triazoles and hydrazine-carbodithioates, followed by cyclization or condensation steps. The target compound may require similar methodologies but with tailored precursors to introduce the 2-methylaniline group .

Functional and Application Insights

- Pharmaceutical Potential: The triazole-aniline scaffold is prevalent in kinase inhibitors and antimicrobial agents. The target compound’s substituents may optimize pharmacokinetic properties, such as metabolic stability, compared to simpler analogs like ’s ethylamine derivative.

- Material Science : The planar triazole ring and aromatic amine group could facilitate applications in coordination chemistry or as ligands in catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.